O-(4-methylphenyl) thiocarbamate physical properties and solubility data
O-(4-methylphenyl) thiocarbamate physical properties and solubility data
Executive Summary
O-(4-methylphenyl) thiocarbamate—most frequently utilized and synthesized in its N,N-dimethylated derivative form, O-(4-methylphenyl) N,N-dimethylthiocarbamate —is a highly valuable organosulfur intermediate in advanced organic synthesis and drug development[1]. As a sulfur analogue of carbamates, this compound is the quintessential substrate for the Newman-Kwart Rearrangement (NKR) , a foundational reaction for synthesizing thiophenol derivatives from readily available phenols[2].
This whitepaper provides an authoritative, data-driven analysis of the physical properties, thermodynamic solubility profiles, and self-validating synthetic protocols for O-(4-methylphenyl) N,N-dimethylthiocarbamate, designed specifically for application scientists and process chemists.
Chemical Identity & Physical Properties
Understanding the physical parameters of O-(4-methylphenyl) N,N-dimethylthiocarbamate is critical for optimizing reaction conditions, particularly because its primary application (the NKR) is highly dependent on thermal dynamics[2].
Table 1: Quantitative Physical Properties
| Property | Value | Scientific Rationale / Note |
| IUPAC Name | O-(4-methylphenyl) N,N-dimethylcarbamothioate | Standard nomenclature for O-aryl esters of thiocarbamic acid. |
| Molecular Formula | C₁₀H₁₃NOS | Contains the critical -O-C(=S)-N< moiety. |
| Molecular Weight | 195.28 g/mol | - |
| Appearance | White to pale yellow crystalline solid | Coloration deepens slightly upon minor oxidation of trace impurities. |
| Melting Point | 83 – 85 °C | Sharp melting point indicates high crystalline purity. |
| Boiling Point | Decomposes (>200 °C) | Undergoes thermal isomerization (NKR) rather than boiling[2]. |
| Density | ~1.15 g/cm³ | Standard for densely packed aromatic organosulfur solids. |
Solubility Profile & Solvation Thermodynamics
The solubility of O-(4-methylphenyl) thiocarbamates is dictated by the highly polarized carbon-sulfur double bond (C=S) and the lipophilic p-tolyl ring. The lack of strong hydrogen-bond donors (in the N,N-dimethyl derivative) renders it hydrophobic, while the polarizable sulfur atom makes it highly soluble in aprotic, polar solvents[3].
Table 2: Solvent Compatibility and Solubility Data
| Solvent | Solubility Limit | Causality & Thermodynamic Interaction |
| Water (H₂O) | < 0.1 mg/mL (Insoluble) | High lipophilicity of the p-tolyl ring and absence of H-bond donors prevent aqueous solvation. |
| Ethanol (EtOH) | ~ 25 mg/mL (Soluble) | Moderate dipole interactions; solubility increases significantly upon heating. |
| Dichloromethane (DCM) | > 100 mg/mL (Highly Soluble) | Excellent dielectric match for the lipophilic aromatic system; ideal for extraction. |
| Dimethyl Sulfoxide (DMSO) | > 100 mg/mL (Highly Soluble) | Strong dipole-dipole interactions with the polarized C=S bond stabilize the solute[3]. |
| Dimethylformamide (DMF) | > 100 mg/mL (Highly Soluble) | Optimal aprotic solvation environment; frequently used as the reaction solvent during synthesis. |
Synthetic Methodology & Self-Validating Protocol
The synthesis of O-(4-methylphenyl) N,N-dimethylthiocarbamate relies on the nucleophilic attack of a phenoxide on a thiocarbamoyl chloride[1]. To ensure scientific integrity, the following protocol is designed as a self-validating system , embedding quality control checks directly into the workflow.
Step-by-Step Synthesis Protocol
1. Reagent Preparation & Deprotonation
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Action: Dissolve 1.0 equivalent of p-cresol (4-methylphenol) in anhydrous DMF under an inert argon atmosphere. Cool the system to 0 °C.
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Action: Slowly add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil).
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Causality: p-Cresol is a relatively weak nucleophile. NaH quantitatively deprotonates the hydroxyl group to form sodium p-methylphenoxide, drastically increasing its nucleophilicity. Hydrogen gas evolution serves as an immediate visual validation of the deprotonation event.
2. Electrophilic Addition
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Action: Add 1.1 equivalents of N,N-dimethylthiocarbamoyl chloride dropwise to the phenoxide solution. Allow the reaction to warm to room temperature and stir for 4 hours.
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Causality: The phenoxide oxygen attacks the highly electrophilic carbon of the thiocarbamoyl chloride, displacing the chloride ion.
3. In-Process Validation (TLC)
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Action: Spot the reaction mixture against a p-cresol standard on a silica TLC plate (Eluent: 4:1 Hexanes:Ethyl Acetate).
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Validation: The reaction is complete when the p-cresol spot (R_f ~0.3) disappears and a new, strongly UV-active spot (R_f ~0.6) emerges.
4. Workup and Isolation
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Action: Quench the reaction with ice water to destroy unreacted NaH. Extract the aqueous layer three times with Dichloromethane (DCM).
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Action: Wash the combined organic layers with 1M NaOH (to remove any trace unreacted p-cresol), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
5. Post-Process Analytical Validation (NMR)
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Validation: Analyze the crude solid via ¹H NMR (CDCl₃). The self-validating markers for the N,N-dimethylthiocarbamate product are two distinct singlets at ~3.3 ppm and ~3.45 ppm (3H each).
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Causality: These distinct peaks arise due to the restricted rotation around the C-N partial double bond, a hallmark of thiocarbamates.
Workflow for the synthesis of O-(4-methylphenyl) N,N-dimethylthiocarbamate.
Mechanistic Application: The Newman-Kwart Rearrangement
The primary utility of O-(4-methylphenyl) thiocarbamate in drug development is its ability to undergo the Newman-Kwart Rearrangement (NKR) to yield S-(4-methylphenyl) thiocarbamate, which is subsequently hydrolyzed to 4-methylthiophenol[2].
Mechanistic Causality
The NKR is an intramolecular migration of the aryl group from the oxygen atom to the sulfur atom[2].
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Thermal Pathway: Traditionally, this requires extreme temperatures (200–300 °C) because the reaction proceeds via a highly strained, four-membered cyclic transition state. The activation enthalpy (ΔH‡) is exceptionally high (~30 to 40 kcal/mol)[2].
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Catalytic Pathway: Recent breakthroughs have demonstrated that Palladium catalysis (e.g., Pd(tBu₃P)₂) can drastically lower the required temperature to ~100 °C. The causality here lies in the catalyst's ability to bypass the four-membered transition state by forming a 5-centered Pd-S coordinated oxidative addition complex, significantly lowering the activation energy barrier[4].
Mechanistic pathway of the Newman-Kwart Rearrangement to yield 4-methylthiophenol.
References
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Thiocarbamate - Wikipedia Source: wikipedia.org URL: [Link]
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Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation Source: rsc.org URL:[Link]
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The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis Source: organic-chemistry.org URL:[Link]
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Newman–Kwart rearrangement - Wikipedia Source: wikipedia.org URL:[Link]
Sources
- 1. Thiocarbamate - Wikipedia [en.wikipedia.org]
- 2. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 3. Synthesis of linear O -aryl carbamates and S -thiocarbamates via benign T3P -mediated condensation of phenols and thiols with amines and carbon dioxid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01079A [pubs.rsc.org]
- 4. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]
